CAS 206560-99-8 chemical data and supplier information
CAS 206560-99-8 chemical data and supplier information
Topic: Technical Profile & Application Guide: 7-O-Methylporiol (CAS 206560-99-8) Content Type: In-depth Technical Guide Audience: Researchers, Phytochemists, and Drug Discovery Specialists
[1][2][3][4][5][6]
Executive Summary
7-O-Methylporiol (CAS 206560-99-8) is a rare, naturally occurring C-methylated flavonoid belonging to the flavanone subclass. Originally isolated from the leaf exudates of Callistemon coccineus (Myrtaceae), this compound represents a specialized chemical marker in chemotaxonomy and a scaffold of interest in fragment-based drug discovery. Unlike common dietary flavonoids, the C-methylation at the C6 position and O-methylation at C7 confer unique lipophilic properties, potentially enhancing membrane permeability and metabolic stability.
This guide provides a comprehensive technical analysis of 7-O-Methylporiol, detailing its physicochemical properties, isolation methodologies, potential mechanisms of action, and handling protocols for research applications.
Chemical Identity & Physicochemical Properties[7]
Core Chemical Data
| Parameter | Specification |
| Common Name | 7-O-Methylporiol |
| IUPAC Name | (2S)-5,4'-dihydroxy-7-methoxy-6-methylflavanone |
| CAS Registry Number | 206560-99-8 |
| Molecular Formula | C₁₇H₁₆O₅ |
| Molecular Weight | 300.31 g/mol |
| Exact Mass | 300.0998 |
| Classification | Flavonoid > Flavanone > C-Methylflavanone |
| Appearance | Yellow to off-white crystalline powder |
Structural Characterization
The molecule features a flavanone backbone (saturated C2-C3 bond) with specific substitutions that define its reactivity:
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C5-OH: Forms a strong intramolecular hydrogen bond with the C4-carbonyl, stabilizing the structure and affecting UV absorption.
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C6-Methyl: A rare C-alkylation that increases lipophilicity and sterically hinders metabolic conjugation at the C6 position.
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C7-Methoxy: Reduces acidity compared to a free hydroxyl, modulating solubility in organic solvents.
Solubility & Stability Profile
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Solubility: Soluble in DMSO (>10 mg/mL), Methanol, and Chloroform. Poorly soluble in water.
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Stability: Susceptible to oxidation at the C2-C3 bond under high pH or UV exposure.
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pKa (Predicted): ~7.2 (due to 4'-OH and 5-OH).
Biological Significance & Mechanism of Action[6][11]
Primary Source & Chemotaxonomy
7-O-Methylporiol is primarily an exudate flavonoid .[1] Unlike tissue-bound flavonoids (often glycosides), exudate flavonoids accumulate on the leaf surface (epicuticular wax), serving as a chemical shield against UV radiation and microbial pathogens.
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Key Source: Callistemon coccineus and Callistemon rigidus (Bottlebrush plants).[2]
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Ecological Role: Anti-desiccant and antifungal defense.
Pharmacological Potential
While not a marketed drug, CAS 206560-99-8 is investigated in high-throughput screening (HTS) campaigns for the following activities:
A. Viral Protease Inhibition (In-Silico/In-Vitro)
Research into dengue virus (DENV) therapeutics has identified flavonoid scaffolds as potential inhibitors of the NS2B/NS3 protease , essential for viral replication.[3]
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Mechanism: The planar benzopyranone core can dock into the protease active site. The C6-methyl group provides additional hydrophobic contacts within the enzyme pocket, potentially increasing binding affinity compared to non-methylated analogs (e.g., Naringenin).
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Causality: The 5-OH and 4'-OH groups act as hydrogen bond donors/acceptors with amino acid residues (e.g., Asp, His) in the catalytic triad.
B. Antioxidant & Cytoprotection
As a polyphenol, 7-O-Methylporiol exhibits radical scavenging activity.
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Pathway: Direct electron transfer to reactive oxygen species (ROS). The C-methylation stabilizes the phenoxyl radical intermediate, potentially prolonging antioxidant capacity.
Visualization: Structural Classification & Isolation Logic
The following diagram illustrates the structural hierarchy and the logical flow for isolating this compound from plant matrices.
Caption: Isolation workflow from plant material and key structural features defining pharmacological behavior.
Experimental Protocols
Protocol A: Isolation from Plant Material (Reference Standard Grade)
Based on Wollenweber et al. (2000) methodologies for exudate flavonoids.
Objective: Isolate high-purity 7-O-Methylporiol from Callistemon leaves without extracting interfering chlorophyll or tissue glycosides.
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Material Preparation: Harvest fresh leaves of Callistemon coccineus. Do not dry or grind, as this releases internal tissue components.
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Surface Extraction:
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Rinse leaves in Chloroform or Acetone for 30–60 seconds.
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Rationale: This short wash selectively dissolves the epicuticular wax and exudate flavonoids (aglycones) while leaving polar tissue glycosides and chlorophyll inside the leaf.
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Concentration: Evaporate the solvent under reduced pressure (Rotavap) at 40°C to yield a waxy residue.
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Purification:
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Dissolve residue in a minimum volume of Toluene/Methylethylketone.
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Load onto a Sephadex LH-20 column (ideal for separating phenolics).
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Elute with Methanol. Collect fractions.
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Crystallization: Recrystallize positive fractions from Methanol/Water to obtain yellow needles.
Protocol B: HPLC Analysis Conditions
Objective: Quantify or verify purity of CAS 206560-99-8.
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Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5 µm, 250 x 4.6 mm).
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Mobile Phase A: Water + 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
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Gradient: 20% B to 100% B over 30 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 290 nm (characteristic flavanone band II) and 330 nm .
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Retention Time: Expect elution later than non-methylated analogs (e.g., Naringenin) due to the hydrophobic C-methyl and O-methyl groups.
Supplier Landscape & Availability
CAS 206560-99-8 is a niche research chemical, not a bulk commodity. It is typically available from specialized phytochemical suppliers and compound libraries.
| Supplier Type | Examples | Typical Pack Size | Purity Grade |
| Phytochemical Specialists | BioCrick, ChemFaces | 1 mg - 10 mg | >98% (HPLC) |
| Compound Libraries | MedChemExpress (MCE), TargetMol | 5 mg - 50 mg | >98% (NMR confirmed) |
| Custom Synthesis | BLD Pharm, Aurora Fine Chemicals | Bulk on request | Custom |
Procurement Tip: Always request the Certificate of Analysis (CoA) specifically checking for the presence of the C-methyl signal in the NMR spectrum (typically a singlet around δ 2.0 ppm) to distinguish it from isomeric O-methyl derivatives.
Handling & Storage
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Storage: Store solid powder at -20°C , desiccated, and protected from light.
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Solution Stability: Stock solutions in DMSO are stable for up to 3 months at -80°C. Avoid repeated freeze-thaw cycles.
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Safety: Treat as a potentially bioactive phytochemical. Wear standard PPE (gloves, goggles). No specific acute toxicity data is available; handle with universal chemical hygiene precautions.
References
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Wollenweber, E., Wehde, R., Dörr, M., & Stevens, J. F. (2000). C-methyl-flavonoids from the leaf waxes of some Myrtaceae.[1][4][5] Phytochemistry, 55(8), 965-970.[1]
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PubChem Database. (n.d.). Compound Summary for CAS 206560-99-8.[1][6][7][8][2][9][10] National Center for Biotechnology Information.
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ChemicalBook. (2025).[1] 7-O-Methylporiol Product Entry.
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BioCrick. (2025). 7-O-Methylporiol Datasheet.
Sources
- 1. CAS#:206560-99-8 | 5,4'-Dihydroxy-6-methyl-7-methoxyflavanone | Chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pjps.pk [pjps.pk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Farrerol | CAS:24211-30-1 | Manufacturer ChemFaces [chemfaces.com]
- 7. biocrick.com [biocrick.com]
- 8. biocrick.com [biocrick.com]
- 9. biocrick.com [biocrick.com]
- 10. biocrick.com [biocrick.com]
